molecular formula C₁₈H₂₁NaO₅S B117818 Sodium 17alpha-dihydroequilin sulfate CAS No. 56050-05-6

Sodium 17alpha-dihydroequilin sulfate

Cat. No.: B117818
CAS No.: 56050-05-6
M. Wt: 372.4 g/mol
InChI Key: CZFNZYFVJFYZML-AMGVKYAUSA-M
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Description

Sodium 17alpha-dihydroequilin sulfate, also known as the sodium salt of 17alpha-dihydroequilin sulfate, is a naturally occurring steroidal estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and 17alpha-estradiol. This compound is a significant constituent of conjugated estrogens, commonly used in hormone replacement therapy .

Mechanism of Action

Target of Action

Sodium 17alpha-dihydroequilin sulfate, also known as 26M1SOC3KA, is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17α-estradiol . The primary targets of this compound are estrogen receptors, which play a crucial role in numerous biological processes, including reproductive development and function.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The metabolic clearance rate (MCR) of 17β-dihydroequilin sulfate (17β-EqS) has been studied, and it was found that a significant portion of 17β-EqS is converted to equilin sulfate (EqS), equilenin sulfate (EqnS), and 17β-dihydroequilenin sulfate (17β-Eqn) in normal postmenopausal women . These properties can impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as an estrogen. It can influence a variety of physiological processes, from reproductive function to bone health. For instance, one study found that 17α-dihydroequilin sulfate could influence sex hormone-binding globulin (SHBG) levels .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sodium 17alpha-dihydroequilin sulfate are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied clinically .

Cellular Effects

The cellular effects of this compound are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has been studied clinically .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 17alpha-dihydroequilin sulfate typically involves the sulfation of 17alpha-dihydroequilin. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfating agents, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves extracting the compound from the urine of pregnant mares, where it is present as a natural constituent. The extraction process is followed by purification and sulfation to obtain the desired sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 17alpha-dihydroequilin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 17alpha-dihydroequilin sulfate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Sodium 17alpha-dihydroequilin sulfate is unique due to its specific sulfation pattern and its presence as a major constituent in conjugated estrogens. This distinct structure contributes to its particular pharmacokinetic and pharmacodynamic properties, making it a valuable component in hormone replacement therapy .

Biological Activity

Sodium 17alpha-dihydroequilin sulfate (NaDHES) is a sodium salt derivative of 17alpha-dihydroequilin, a naturally occurring equine estrogen. This compound is primarily studied for its estrogenic properties and potential therapeutic applications, particularly in hormone replacement therapy. This article examines its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H23_{23}NaO5_{5}S
  • Molecular Weight : Approximately 372.41 g/mol

NaDHES exhibits significant biological activity by binding to estrogen receptors (ERs) in various tissues, including the uterus, breast, and bone. This interaction triggers a range of physiological responses that are crucial for growth, development, and homeostasis in target tissues. The compound's mechanism mirrors that of other estrogens, although specific details regarding its receptor interactions necessitate further research.

Biological Effects

Research has demonstrated that NaDHES influences several biological processes:

  • Estrogenic Activity : It binds to ERs, affecting gene expression related to reproductive health and other physiological functions.
  • Impact on Lipid Profiles : NaDHES treatment has been shown to affect lipid metabolism, particularly in postmenopausal women, by modulating levels of sex hormone-binding globulin (SHBG) and high-density lipoprotein (HDL) cholesterol .
  • Potential Carcinogenicity : It is classified as a suspected carcinogen, raising concerns about its long-term safety for reproductive health.

Study on Atherosclerosis

A study investigated the effects of NaDHES on atherosclerosis in cholesterol-fed rabbits. The results indicated that both NaDHES and ethynylestradiol (EE) increased low-density lipoprotein (LDL) cholesterol levels significantly compared to controls. However, plasma cholesterol levels remained elevated across all groups without significant differences between treatment groups .

Effects on SHBG Levels

In a randomized controlled trial involving postmenopausal women, NaDHES was administered alongside estrone sulfate (E1S). The study found that NaDHES alone reduced SHBG levels significantly compared to E1S alone. However, when combined with E1S, SHBG levels increased significantly over time .

Comparative Analysis with Other Estrogens

The following table compares NaDHES with other related compounds based on structural features and biological activity:

Compound NameStructural FeaturesUnique Aspects
EquilinParent compound; lacks sulfate groupFound in pregnant mare urine
17alpha-Dihydroequilenin sulfateSimilar structure; different groupsVaries in biological activity profile
EstradiolFully hydroxylatedMore potent estrogen widely used in therapies
EstroneKetone groupPredominant estrogen form in postmenopausal women

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics of NaDHES is essential for assessing its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion pathways require further elucidation to optimize its use in clinical settings.

Properties

IUPAC Name

sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNZYFVJFYZML-AMGVKYAUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56050-05-6
Record name Sodium 17alpha-dihydroequilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 17.ALPHA.-DIHYDROEQUILIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26M1SOC3KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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